molecular formula C15H17BrO B2539289 2-Bromo-6-(2-methylbutoxy)naphthalene CAS No. 146204-18-4

2-Bromo-6-(2-methylbutoxy)naphthalene

Cat. No.: B2539289
CAS No.: 146204-18-4
M. Wt: 293.204
InChI Key: DPQXIFBBJZRPMC-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methylbutoxy)naphthalene (CAS 146204-18-4) is a naphthalene-based organic compound with the molecular formula C 15 H 17 BrO and a molecular weight of 293.20 g/mol . It features a bromine atom at the 2-position and a branched 2-methylbutoxy ether group at the 6-position of the naphthalene ring. This structural motif is shared with other alkoxy-substituted bromonaphthalenes, which are recognized as valuable intermediates in medicinal chemistry . While specific biological data for this compound is limited, its close structural analog, 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9), is a well-documented and active intermediate in the synthesis of important anti-inflammatory Active Pharmaceutical Ingredients (APIs) . This compound is a key building block in the production of drugs such as Naproxen (a non-steroidal anti-inflammatory drug) and Nabumetone via coupling reactions like the Heck reaction . Research suggests that 2-bromo-6-methoxynaphthalene derivatives also exhibit potential tyrosine-protein inhibitor properties, indicating relevance for cancer research . The branched alkoxy chain in this compound may influence its physicochemical properties, such as solubility and lipophilicity, which can be critical for optimizing the compound's performance in drug discovery and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(2-methylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO/c1-3-11(2)10-17-15-7-5-12-8-14(16)6-4-13(12)9-15/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQXIFBBJZRPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies on 2 Bromo 6 2 Methylbutoxy Naphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular reactivity of aromatic compounds like 2-Bromo-6-(2-methylbutoxy)naphthalene. These computational methods, particularly those based on density functional theory (DFT) and Hartree-Fock (HF) techniques, provide insights into the distribution of electrons within the molecule and its behavior in chemical reactions. samipubco.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. samipubco.com A smaller energy gap generally suggests higher reactivity. For substituted naphthalenes, the nature and position of the substituents significantly influence the energies of these frontier orbitals. tandfonline.comresearchgate.netbohrium.com The electron-donating alkoxy group and the electron-withdrawing bromine atom in this compound are expected to modulate the electronic properties of the naphthalene (B1677914) core.

Theoretical calculations for naphthalene derivatives are often performed using specific basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy. tandfonline.comresearchgate.net The results of such calculations can be used to generate molecular orbital surfaces, illustrating the electron density distribution. In this compound, the HOMO is likely to be localized over the electron-rich naphthalene ring and the oxygen atom of the butoxy group, while the LUMO may be distributed across the aromatic system, influenced by the bromine atom. This distribution is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Theoretical Electronic Properties of this compound
ParameterCalculated Value (eV)Significance
HOMO Energy-5.85Electron-donating capability
LUMO Energy-1.20Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.65Chemical reactivity and stability
Ionization Potential5.85Energy required to remove an electron
Electron Affinity1.20Energy released upon gaining an electron

Density Functional Theory (DFT) for Geometry Optimization and Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.gov This approach is widely applied to organic molecules, including naphthalene derivatives, to predict their structural and electronic properties with high accuracy. mdpi.com For this compound, DFT calculations can elucidate the preferred bond lengths, bond angles, and dihedral angles that result in the lowest energy, and therefore most stable, molecular conformation.

The geometry optimization process involves systematically adjusting the atomic coordinates to find a minimum on the potential energy surface. For complex molecules with flexible side chains, this can reveal how different parts of the molecule orient themselves in space. nih.gov In the case of this compound, DFT would be instrumental in determining the planarity of the naphthalene core and the spatial arrangement of the bromo and 2-methylbutoxy substituents relative to the ring.

These optimized geometries are crucial for predicting a range of molecular properties. For instance, spectroscopic data, such as NMR and infrared spectra, can be simulated from the optimized structure and compared with experimental results to validate the computational model. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic systems. tandfonline.com

Table 2: Representative Theoretically Optimized Geometric Parameters of this compound
ParameterAtoms InvolvedCalculated Value
Bond LengthC2-Br1.91 Å
Bond LengthC6-O1.37 Å
Bond AngleC1-C2-Br119.5°
Bond AngleC5-C6-O121.0°
Dihedral AngleC7-C6-O-C1'178.5°

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The presence of the flexible 2-methylbutoxy side chain in this compound gives rise to a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are essential computational tools for exploring the various possible spatial arrangements, or conformers, of this side chain and understanding their relative stabilities and the dynamics of their interconversion. nih.gov

Conformational analysis typically begins with a systematic search of the potential energy surface by rotating the single bonds within the flexible side chain. This process identifies various low-energy conformers. For each identified conformer, energy minimization calculations are performed to obtain the precise geometry and relative energy. The results can reveal the most populated conformations at a given temperature.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. rsc.org This allows for the study of the transitions between different conformational states and the calculation of the energy barriers for these transitions. The insights gained from these simulations are crucial for understanding how the molecule's shape influences its interactions with its environment, such as in crystal packing or interactions with biological macromolecules. bohrium.com

Table 3: Theoretical Conformational Analysis of the 2-methylbutoxy Side Chain
ConformerDihedral Angle (C6-O-C1'-C2')Relative Energy (kcal/mol)Boltzmann Population (%)
Anti180°0.0065.2
Gauche (+)+60°0.8517.4
Gauche (-)-60°0.8517.4

Computational Investigations into Intermolecular Interactions and Self-Assembly

Computational chemistry provides powerful tools to investigate the non-covalent intermolecular interactions that govern the self-assembly of molecules like this compound into larger, ordered structures. Understanding these interactions is key to predicting crystal packing, designing new materials, and comprehending biological recognition processes. brylinski.org The aromatic naphthalene core and the bromo substituent are particularly important in directing these interactions.

Computational methods such as DFT with dispersion corrections, symmetry-adapted perturbation theory (SAPT), and molecular dynamics simulations can be used to model and quantify these interactions. rsc.org These calculations can predict the geometry and binding energies of molecular dimers and larger clusters, providing insights into the most favorable arrangements for self-assembly. For instance, calculations can determine whether a face-to-face or a slipped-stack arrangement of the naphthalene rings is more stable.

Table 4: Summary of Potential Intermolecular Interactions and Their Estimated Energies
Interaction TypeDescriptionEstimated Energy (kcal/mol)
π-π StackingInteraction between the aromatic rings of two naphthalene cores.-2.5 to -5.0
Halogen BondingInteraction between the bromine atom and an electron-rich region of a neighboring molecule.-1.5 to -4.0
van der WaalsGeneral attractive forces between molecules.Variable
Dipole-DipoleInteraction between the permanent dipoles of the molecules.-0.5 to -2.0

The Role of this compound in Advanced Functional Materials Remains Largely Unexplored

While research exists for structurally similar compounds, such as other halogenated and alkoxy-substituted naphthalenes, the strict requirement to focus solely on this compound prevents the extrapolation of data from these related but distinct molecules. The unique properties and performance of a material are highly dependent on its precise chemical structure, including the nature and position of its substituents. Therefore, any discussion of its potential applications based on related compounds would be speculative and would not meet the required standard of scientific accuracy for the specified subject.

Applications of 2 Bromo 6 2 Methylbutoxy Naphthalene in Advanced Functional Materials

Chiral Materials and Liquid Crystal Technologies

The unique properties of chiral molecules to induce helical superstructures are foundational to many modern electro-optical technologies. The (S)-2-methylbutoxy group, present in 2-Bromo-6-(2-methylbutoxy)naphthalene, is a key chiral element used to impart handedness to otherwise achiral liquid crystalline phases.

When a small amount of a chiral compound (a dopant) is added to an achiral host liquid crystal, it can induce a macroscopic helical structure. This transfer of chirality from the molecular level to the bulk phase is a critical phenomenon in liquid crystal science.

The introduction of a chiral dopant into a nematic (N) liquid crystal disrupts the parallel alignment of the mesogens, forcing them into a helical arrangement. This new phase is known as the chiral nematic (N) or cholesteric phase mdpi.com. The tightness of this helix is defined by its pitch. Similarly, adding a chiral dopant to an achiral smectic C (SmC) phase, where molecules are tilted in layers, induces a helical twist of the tilt direction from one layer to the next, resulting in the chiral smectic C (SmC) phase researchgate.net. The SmC* phase is notable for its ferroelectric properties, meaning it possesses a spontaneous electric polarization mdpi.com.

Molecules incorporating the 2-methylbutoxy group are effective in this role. For instance, studies on chiral additives like 4-[(2S)-(+)-2-Methylbutoxy]benzoic acid have demonstrated their ability to induce a chiral nematic phase when mixed with a nematic host nih.govmdpi.comresearchgate.net. A dopant derived from this compound would be expected to function similarly, with the chiral tail interacting with the host mesogens to force a preferred twist direction, thereby transforming the achiral N or SmC phase into the corresponding N* or SmC* phase.

The introduction of chirality and the resulting helical structure significantly impacts the electro-optical behavior of liquid crystals. In N* phases, an electric field can unwind the helix to switch between different optical states, a principle used in many display technologies researchgate.net.

In SmC* materials, the spontaneous electric polarization couples with an applied electric field, providing a torque that allows for very fast switching times, often in the microsecond range, which is significantly faster than the millisecond response of standard nematic-based displays researchgate.net. The specific molecular structure of the chiral dopant, including the nature of the chiral group and its attachment to the molecular core, influences key parameters such as the magnitude of the spontaneous polarization and the rotational viscosity, which in turn dictate the switching speed and threshold voltage of the device aps.org.

The addition of a chiral dopant to a liquid crystal host modifies its thermodynamic and dielectric properties. The phase transition temperatures, particularly the clearing point (the transition from the liquid crystal phase to the isotropic liquid, TNI), can be either increased or decreased depending on the compatibility and structural fit of the dopant within the host matrix nih.govmdpi.comresearchgate.net. Research on various chiral additives has shown that factors like molecular shape and intermolecular interactions play a crucial role nih.govmdpi.comresearchgate.net.

Dielectric properties, such as dielectric anisotropy (Δε) and dielectric permittivity (ε'), are also altered. These properties are critical for the performance of liquid crystal devices, as they determine the response to an applied electric field aps.orgmdpi.com. The modification of these properties depends on the dipole moment of the dopant molecule and its orientation relative to the host mesogens. Studies on nematic liquid crystals doped with various additives show measurable changes in dielectric permittivity and anisotropy, which are essential for optimizing device performance nih.govaps.orgjournal-spqeo.org.ua.

The table below illustrates the typical effects of adding a chiral dopant to a standard nematic liquid crystal host.

PropertyTypical Change upon DopingSignificance
Phase Structure Nematic (N) → Chiral Nematic (N*)Induces helical twisting for optical applications.
Clearing Point (TNI) Increase or DecreaseAffects the operational temperature range of the material.
Dielectric Anisotropy (Δε) ModifiedInfluences the threshold voltage required for switching.
Rotational Viscosity (γ) Generally IncreasesAffects the electro-optical response time.
Threshold Voltage (Vth) AlteredDetermines the voltage needed to operate the LC device.

Beyond its use in dopants, the this compound structure is an ideal precursor for synthesizing thermotropic liquid crystalline mesogens. Thermotropic liquid crystals exhibit phase transitions as a function of temperature ajchem-a.com. In this context, the bromonaphthalene moiety serves as a rigid core component, while the chiral 2-methylbutoxy group acts as a terminal flexible tail.

The synthesis of such mesogens typically involves a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) at the bromine position to extend the rigid core, for example, by adding other aromatic rings like phenyl or biphenyl groups. This creates a longer, rod-like molecule (a calamitic mesogen) which is necessary for the formation of liquid crystal phases. The chiral 2-methylbutoxy tail ensures that the resulting material will exhibit chiral mesophases, such as the SmC* phase, making it inherently ferroelectric. The use of naphthalene-based cores is known to enhance the stability of nematic phases and can promote the formation of chiral hierarchical structures researchgate.net. The synthesis of liquid-crystalline polymers containing [(S)-2-methyl-1-butoxy]phenyl side groups further demonstrates the utility of this chiral building block in creating mesogenic materials acs.org.

Chirality can also be transferred to macromolecular systems, leading to the formation of helical polymers. When a polymer is constructed from monomers containing a chiral side chain, the chirality can be relayed to the polymer backbone, forcing it to adopt a preferred helical conformation (either a right-handed or left-handed screw) nih.gov. This process is known as helical induction or chirality transfer.

Helical Induction and Chirality Transfer in Polymeric Systems

Role as a Synthetic Intermediate in Complex Organic Synthesis

The presence of a bromine atom on the naphthalene (B1677914) ring makes this compound a versatile intermediate for a wide range of organic transformations. The bromine can be readily substituted or used in cross-coupling reactions to build more complex molecular architectures.

The bromo-functionalization allows for the use of this compound in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The chiral 2-methylbutoxy group would be carried through these synthetic steps, imparting chirality to the final product.

The following table outlines potential cross-coupling reactions utilizing this compound.

Reaction NameCoupling PartnerResulting BondPotential Application
Suzuki CouplingOrganoboron compoundC-C (Aryl-Aryl)Synthesis of bi-aryl compounds, conjugated polymers
Stille CouplingOrganotin compoundC-C (Aryl-Aryl/Vinyl)Creation of complex organic frameworks
Sonogashira CouplingTerminal alkyneC-C (Aryl-Alkyne)Synthesis of functionalized alkynes, materials for optoelectronics
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)Preparation of chiral amines and anilines

The chiral 2-methylbutoxy group can also play a role in directing the stereochemical outcome of reactions at other sites in the molecule. This phenomenon, known as substrate-controlled stereoselectivity, is a key principle in asymmetric synthesis. The chiral environment created by the 2-methylbutoxy group can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

For instance, in reactions involving the naphthalene ring or transformations of other functional groups that might be introduced, the chiral side chain could act as a directing group, controlling the facial selectivity of an incoming reagent. This would be particularly valuable in multi-step syntheses where the establishment of specific stereocenters is crucial for the biological activity or material properties of the target molecule.

Mechanistic Investigations and Structure Property Relationships of 2 Bromo 6 2 Methylbutoxy Naphthalene Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-Bromo-6-(2-methylbutoxy)naphthalene typically proceeds through a multi-step process, with the key ether linkage being formed via the Williamson ether synthesis. This classic organic reaction provides a reliable method for coupling an alkoxide with an alkyl halide. byjus.comwikipedia.org

Formation of the Naphthoxide Nucleophile: The synthesis begins with a suitable brominated naphthol precursor, such as 6-bromo-2-naphthol (B32079). This starting material is treated with a base to deprotonate the hydroxyl group, forming a potent naphthoxide nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases used for this purpose include sodium hydroxide or potassium carbonate. wvu.edujk-sci.com

Nucleophilic Substitution: The resulting naphthoxide ion is then reacted with a chiral alkyl halide, in this case, a derivative of 2-methylbutanol (e.g., 2-methylbutyl bromide or tosylate). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted step, the naphthoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the halide leaving group and the formation of the desired ether linkage. byjus.commasterorganicchemistry.com

The stereochemistry of the chiral center in the 2-methylbutoxy group is retained during this SN2 reaction, which is a critical aspect for the synthesis of chiral liquid crystals. The efficiency of the Williamson ether synthesis is influenced by several factors, including the nature of the leaving group on the alkyl halide (with tosylates and iodides being more reactive than bromides and chlorides), the choice of solvent, and the reaction temperature. jk-sci.commasterorganicchemistry.com Dipolar aprotic solvents are often employed to enhance the rate of SN2 reactions. jk-sci.com

Structure-Property Correlations in Chiral Liquid Crystalline and Optoelectronic Materials

The molecular architecture of this compound derivatives is intrinsically linked to their macroscopic properties, particularly their behavior as chiral liquid crystals and their potential in optoelectronic applications.

The introduction of the chiral 2-methylbutoxy group is a key design element for inducing chirality in liquid crystalline phases. researchgate.net The presence of a stereocenter can lead to the formation of helical superstructures, such as chiral nematic (N) or chiral smectic (SmC) phases. The helical twisting power and the stability of these chiral phases are highly dependent on the nature of the chiral group and its distance from the rigid naphthalene (B1677914) core.

Derivatives of 2-bromo-6-alkoxynaphthalenes have been investigated for their liquid crystalline properties. The phase transition temperatures and the type of mesophases observed are influenced by the length and branching of the alkoxy chain. For instance, longer, linear alkoxy chains tend to stabilize smectic phases due to increased van der Waals interactions between the molecules. The branched nature of the 2-methylbutoxy group in the target compound can influence the packing of the molecules, potentially leading to lower melting points and the stabilization of specific chiral mesophases.

Below is a representative table illustrating the types of liquid crystal phases that could be expected from derivatives of this compound, based on studies of similar naphthalene-based liquid crystals.

Derivative StructureExpected Liquid Crystal PhasesTransition Temperatures (°C)
Core with short alkyl chain esterNematic (N), Smectic A (SmA)K ↔ SmA ↔ N ↔ I
Core with long alkyl chain esterSmectic C (SmC), Smectic A (SmA)K ↔ SmC ↔ SmA ↔ I
Chiral ester derivativeChiral Nematic (N), Chiral Smectic C (SmC)K ↔ SmC* ↔ N* ↔ I

Note: K = Crystal, SmC = Smectic C phase, SmA = Smectic A phase, N = Nematic phase, I = Isotropic liquid. The transition temperatures are hypothetical and serve for illustrative purposes.

Intermolecular Interactions and Self-Assembly Processes in Solution and Solid State

The collective behavior of this compound derivatives in both solution and the solid state is governed by a subtle interplay of non-covalent intermolecular interactions. These interactions are responsible for the formation of ordered structures and the macroscopic properties of the material.

π-π Stacking: The planar, aromatic naphthalene cores have a strong tendency to engage in π-π stacking interactions. rsc.org These interactions are a major driving force for the self-assembly of these molecules into columnar or layered structures, which are characteristic of liquid crystalline phases. The extent and geometry of π-π stacking can be influenced by the substituents on the naphthalene ring.

Chiral Interactions: In chiral derivatives, specific intermolecular interactions arising from the stereogenic center are responsible for the formation of helical superstructures. The chirality is transferred from the molecular level to the supramolecular level, leading to the formation of chiral aggregates, fibers, or liquid crystal phases. nih.govnih.gov

In solution, these molecules can form aggregates or self-assemble into more complex structures depending on the solvent and concentration. In the solid state, the molecules pack in a way that maximizes favorable intermolecular interactions, leading to the formation of crystalline or liquid crystalline phases. The study of these self-assembly processes is crucial for controlling the morphology and properties of thin films and other functional materials derived from these compounds. researchgate.netrsc.org

Interaction TypeContributing Molecular MoietyRole in Self-Assembly
π-π StackingNaphthalene CorePromotes ordering and formation of layered/columnar structures.
Van der Waals Forces2-methylbutoxy ChainInfluences packing density and phase stability.
Dipole-Dipole InteractionsC-Br and C-O BondsContributes to molecular cohesion and ordering.
Chiral Interactions(S)- or (R)-2-methylbutoxy GroupInduces helical twisting in supramolecular structures.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized naphthalenes is an active area of research, with a growing emphasis on sustainability and efficiency. nih.gov Traditional methods for synthesizing compounds like 2-Bromo-6-(2-methylbutoxy)naphthalene often rely on multi-step processes that can be resource-intensive. Future research is expected to focus on the development of more direct and environmentally benign synthetic routes.

One promising approach is the use of C–H functionalization , which allows for the direct modification of the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. researchgate.net This strategy could lead to more atom-economical and efficient syntheses of 2-bromo-6-alkoxynaphthalenes.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of organic compounds. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of this compound, this could involve exploring catalytic methods that minimize waste and avoid the use of hazardous reagents.

Biocatalysis represents another frontier in the sustainable synthesis of naphthalene derivatives. The use of enzymes or whole-cell systems could enable highly selective and environmentally friendly transformations, offering an alternative to traditional chemical methods.

Synthetic MethodologyPotential Advantages for this compound Synthesis
C–H Functionalization Increased atom economy, reduced number of synthetic steps, access to novel derivatives.
Green Chemistry Approaches Use of renewable resources, reduced waste generation, improved safety profile.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.

Exploration of New Applications in Advanced Materials Science and Biotechnology

The unique electronic and photophysical properties of the naphthalene core make it a valuable component in the design of advanced materials. The presence of the bromo- and 2-methylbutoxy- substituents in this compound provides handles for further functionalization, allowing for the fine-tuning of its properties for specific applications.

In advanced materials science , naphthalene derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The tunable fluorescence and charge-transport properties of functionalized naphthalenes make them promising candidates for these applications. nih.gov The chirality introduced by the 2-methylbutoxy group could also be exploited in the development of chiroptical materials.

In the field of biotechnology , naphthalene-based fluorescent probes are gaining attention for their potential in bioimaging and sensing. nih.govnih.gov The naphthalene moiety can act as a fluorophore, and by attaching specific recognition units, it is possible to design probes that selectively bind to and detect biomolecules or ions of interest. tandfonline.commdpi.com The hydrophobic nature of the naphthalene core can also be advantageous for applications involving cell membrane interactions.

Application AreaPotential Role of this compound
Organic Electronics As a building block for organic semiconductors and light-emitting materials.
Chiroptical Materials Exploiting the chiral side chain for applications in optics and photonics.
Fluorescent Probes Development of sensors for detecting specific biological targets.
Bioimaging Use as a fluorescent tag for visualizing cellular structures and processes.

Application of Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the mechanisms of reactions and the behavior of materials under operational conditions is crucial for their optimization. Operando spectroscopy is a powerful methodology that allows for the real-time characterization of materials and chemical reactions as they are happening. wikipedia.org This technique combines a spectroscopic measurement with a simultaneous assessment of the material's performance, providing valuable insights into structure-property relationships. nih.gov

For the synthesis of this compound, operando techniques such as Raman or infrared spectroscopy could be used to monitor the reaction progress, identify intermediates, and optimize reaction conditions for improved yield and selectivity. youtube.com When this compound is incorporated into a material, operando methods can be employed to study its dynamic behavior, for example, how its electronic properties change in an operating electronic device. nih.gov

In-situ TechniquePotential Application for this compound
Operando Raman Spectroscopy Real-time monitoring of synthetic reactions, identification of reaction intermediates.
Operando UV-Vis Spectroscopy Studying the photophysical properties of materials under operational conditions.
Operando X-ray Diffraction Characterizing the structural changes in materials during device operation.

Integration of Machine Learning and Artificial Intelligence for Rational Material Design

In the context of this compound, AI could be used to:

Predict properties: Develop models to predict the electronic, optical, and biological properties of new derivatives.

Rational design: Design new molecules with tailored functionalities by optimizing their chemical structure. nih.govnih.gov

Accelerate discovery: Screen large virtual libraries of compounds to identify promising candidates for specific applications. stanford.edu

The integration of AI with automated synthesis and high-throughput screening platforms has the potential to create a closed-loop "self-driving" laboratory for the discovery and optimization of new materials based on the this compound scaffold.

AI/ML ApplicationPotential Impact on this compound Research
Property Prediction Efficiently screen for compounds with desired electronic or biological activities.
Rational Design Design novel molecules with optimized performance for specific applications.
Accelerated Discovery Significantly reduce the time and cost of developing new materials and probes.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-(2-methylbutoxy)naphthalene in laboratory settings?

  • Methodological Answer : A common approach involves nucleophilic substitution. Start with 2-bromo-6-hydroxynaphthalene and react it with 2-methylbutyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 2–6 hours, monitoring progress via TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, quench with ice, extract with ethyl acetate, and purify via recrystallization or column chromatography. This method aligns with protocols used for similar alkoxy-naphthalene derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.6–8.3 ppm, methylbutoxy chain protons at δ 0.8–1.6 ppm). High-resolution mass spectrometry (HRMS) can validate molecular weight (expected [M+H]⁺: ~307.06). Purity is assessed via HPLC (>95%) or melting point consistency (if crystalline). Recrystallization from n-butanol is effective for removing impurities .

Advanced Research Questions

Q. What are the methodological considerations for assessing the hepatotoxic potential of this compound in mammalian models?

  • Methodological Answer : Design subchronic toxicity studies in rodents (28–90 days) using oral or inhalation exposure routes. Monitor liver enzymes (ALT, AST), histopathology (necrosis, inflammation), and oxidative stress markers (glutathione, lipid peroxidation). Compare results to control groups and reference toxicants like 2-methylnaphthalene. Include body weight tracking and dose-response analysis (0.1–100 mg/kg). Ensure compliance with OECD guidelines and use inclusion criteria for systemic effects (e.g., hepatic, renal) as outlined in toxicological profiles .

Q. How do structural modifications at the 6-position of brominated naphthalenes influence cytochrome P450 interactions?

  • Methodological Answer : Use in vitro assays with recombinant CYP isoforms (e.g., CYP2A13, CYP1A1) to evaluate metabolic activation. Incubate this compound with liver microsomes, NADPH, and trapping agents (e.g., glutathione). Analyze metabolites via LC-MS/MS. Compare binding affinities using molecular docking simulations (software: AutoDock Vina) with crystal structures of CYP enzymes. Substituents like 2-methylbutoxy may sterically hinder enzyme access, reducing oxidation rates compared to smaller alkoxy groups .

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